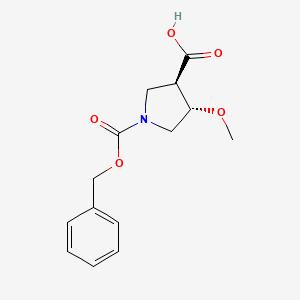

trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid: is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group and a methoxy group attached to the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid typically involves the protection of the amino group of pyrrolidine, followed by the introduction of the benzyloxycarbonyl group. The methoxy group is then introduced through a substitution reaction. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Análisis De Reacciones Químicas

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is commonly removed via catalytic hydrogenation or acidolysis. For related pyrrolidine derivatives, hydrogenolysis using Pd/C under H₂ achieves quantitative deprotection while preserving stereochemistry . For example:

-

Reaction Conditions : 10% Pd/C, H₂ (1 atm), MeOH, 15 h, RT.

Acidolytic deprotection (e.g., HCl/dioxane) is less common due to potential ester hydrolysis side reactions .

Carboxylic Acid Functionalization

The carboxylic acid undergoes standard derivatization reactions, including esterification and amide coupling:

Esterification

Activation with carbodiimides (e.g., EDC) facilitates ester formation. A representative protocol:

Amide Formation

Coupling with amines via mixed anhydrides or active esters:

Reductive Etherification

The compound participates in reductive coupling with alcohols or silyl ethers. In a study using a related aldehyde intermediate :

| Substrate | Reagents/Conditions | Product Yield | Selectivity (cis/trans) |

|---|---|---|---|

| Aldehyde derivative | BiBr₃ (0.1 eq), Et₃SiH, CH₃CN | 42% | 1:1 |

| Aldehyde + trans-silyl ether | TMSI (0.5 eq), Et₃SiH, DCM | 46% | 1:1 |

This method constructs ether bonds critical for bioactive molecule synthesis .

Decarboxylation Pathways

Photoredox-mediated decarboxylation enables C–C bond formation. For analogous carboxylic acids :

-

Catalyst : 1,4-Dicyanoanthracene (DCA), BP (redox mediator).

-

Conditions : Blue LEDs, CH₃CN, RT.

-

Outcome : Forms vinyl sulfones/nitriles via radical intermediates .

Enzymatic Modifications

Lipase-catalyzed transesterification avoids harsh conditions:

-

Example : CAL-B lipase, vinyl acetate, THF.

-

Yield : 92% acetylated product with retained stereochemistry .

Stereochemical Transformations

The trans-configuration influences reactivity:

-

Epimerization Risk : Minimal under neutral conditions but observed in strong acids/bases .

-

Resolution : Chiral HPLC separates enantiomers with >99% ee .

Stability and Handling

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new medications for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials.

Mecanismo De Acción

The mechanism of action of trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may play a role in modulating the compound’s activity, while the methoxy group can influence its chemical reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- trans-1-(Benzyloxycarbonyl)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-3-carboxylic acid

- trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid

Comparison: Compared to similar compounds, trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid is unique due to the presence of the methoxy group, which can significantly influence its chemical properties and reactivity. The benzyloxycarbonyl group provides stability and protection, making it a valuable intermediate in various synthetic processes.

Actividad Biológica

Trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its unique structural features. This compound, with the molecular formula C14H17NO5 and a molecular weight of approximately 279.29 g/mol, includes a benzyloxycarbonyl group and a methoxy group, which may influence its biological activity and reactivity in various biological systems .

Chemical Structure and Properties

The structural characteristics of this compound allow it to participate in various chemical transformations typical of pyrrolidine derivatives. The presence of both the benzyloxycarbonyl and methoxy groups enhances its potential as a versatile building block in organic synthesis and drug development .

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C14H17NO5 |

| Molecular Weight | 279.29 g/mol |

| CAS Number | 2828447-01-2 |

| IUPAC Name | Rel-(3S,4R)-1-((benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid |

| Functional Groups | Benzyloxycarbonyl, Methoxy |

The mechanisms through which this compound exerts biological effects may involve interactions with specific molecular targets. The benzyloxycarbonyl group may provide stability and modulate activity, while the methoxy group could influence chemical reactivity. Understanding these interactions is crucial for elucidating the compound's efficacy and safety profile in therapeutic contexts .

Case Studies and Research Findings

Several studies have explored pyrrolidine derivatives for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Although direct data on this compound is sparse, insights can be drawn from related compounds.

Table 2: Biological Activities of Pyrrolidine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Hydroxypyrrolidine-2-carboxylic acid | Antimicrobial | |

| 1-Benzyloxycarbonylpyrrolidine | Anticancer | |

| 4-Methoxypyrrolidine | Anti-inflammatory |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Protection of the Amino Group : Initial protection to prevent unwanted reactions.

- Introduction of the Benzyloxycarbonyl Group : This step enhances stability.

- Substitution Reaction for Methoxy Group : Introduces the methoxy functionality.

These synthetic routes are essential for optimizing yield and purity while minimizing by-products .

Propiedades

Fórmula molecular |

C14H17NO5 |

|---|---|

Peso molecular |

279.29 g/mol |

Nombre IUPAC |

(3R,4S)-4-methoxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C14H17NO5/c1-19-12-8-15(7-11(12)13(16)17)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m1/s1 |

Clave InChI |

NNNYMDBEEBKFDR-VXGBXAGGSA-N |

SMILES isomérico |

CO[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |

SMILES canónico |

COC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.